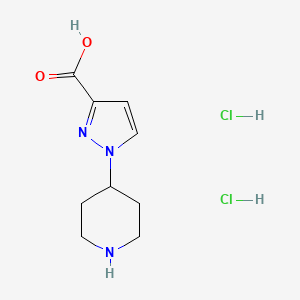![molecular formula C9H16ClNO2 B2603578 Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride CAS No. 2137588-73-7](/img/structure/B2603578.png)
Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-aminobicyclo[320]heptane-3-carboxylate hydrochloride is a bicyclic compound with significant interest in various fields of scientific research Its unique structure, characterized by a bicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.2.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Amino and Carboxylate Groups: Functionalization of the bicyclic core is achieved through selective reactions to introduce the amino and carboxylate groups. This may involve nitration followed by reduction to introduce the amino group and esterification to introduce the carboxylate group.
Methylation and Hydrochloride Formation: The final steps involve methylation of the carboxylate group and conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for functional group transformations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitro derivatives under specific conditions.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure provides a rigid framework that can influence the properties of the resulting compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to fit into specific binding sites, making it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for developing new drugs, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bicyclic core provides a rigid scaffold that can influence the binding affinity and specificity. The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate: The non-hydrochloride form of the compound.
6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid: Lacks the methyl ester group.
Bicyclo[3.2.0]heptane derivatives: Various derivatives with different functional groups.
Uniqueness
Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride is unique due to its combination of a bicyclic core with an amino group and a methyl ester. This combination provides a balance of rigidity and functional group diversity, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXVDKKOELRHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(C2C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137588-73-7 |
Source


|
| Record name | methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)

![2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)


![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)
![Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2603504.png)



![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/new.no-structure.jpg)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2603512.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2603514.png)

